Pinocembrin 7-O-beta-D-glucoside is a flavanone glycoside, specifically a flavonoid compound characterized by the presence of a glucose moiety attached to pinocembrin. This compound is primarily derived from the plant species Penthorum chinense Pursh and has garnered attention for its potential health benefits, including antioxidant and liver-protective properties. Its chemical structure is represented by the formula CHO and it has a CAS number of 75829-43-5.
Pinocembrin 7-O-beta-D-glucoside is classified under the broader category of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. It can be isolated from various plant sources, notably from the leaves of Tripterygium wilfordii and Penthorum chinense. These plants are known for their traditional medicinal uses and potential therapeutic effects, contributing to the scientific interest in this particular flavonoid.
The synthesis of Pinocembrin 7-O-beta-D-glucoside can be approached through both natural extraction methods and synthetic pathways. Natural extraction involves isolating the compound from plant materials using solvents such as ethanol or methanol.
On the synthetic side, metabolic engineering techniques have been employed to produce pinocembrin from glucose using engineered strains of Escherichia coli. This modular metabolic strategy optimizes the biosynthetic pathways to enhance yield and efficiency in producing flavonoids from simple carbohydrates .
The molecular structure of Pinocembrin 7-O-beta-D-glucoside consists of a pinocembrin backbone with a beta-D-glucoside moiety attached at the 7-position. The structural representation includes:
Pinocembrin 7-O-beta-D-glucoside can undergo various chemical reactions typical for flavonoids, including:
These reactions are significant for understanding its stability and reactivity in biological systems.
The mechanism through which Pinocembrin 7-O-beta-D-glucoside exerts its biological effects involves several pathways:
Data supporting these mechanisms include in vivo studies demonstrating significant liver protection in animal models subjected to oxidative stress .
Relevant data indicates that these properties influence both its extraction methods and applications in research settings .
Pinocembrin 7-O-beta-D-glucoside has several scientific uses, including:
Research continues to explore its full potential across various fields, reflecting its significance as a bioactive compound derived from natural sources.
Pinocembrin-7-O-β-D-glucoside (PCBG) exhibits route-dependent pharmacokinetic behaviors in rodent models. After intravenous administration (10 mg/kg) in Sprague-Dawley rats, PCBG is the predominant plasma form, with an AUC0–t of 2,815.8 h·ng/mL. In contrast, oral administration (50 mg/kg) results in significantly higher plasma concentrations of its aglycone metabolite, pinocembrin (PCB), which shows a ~4-fold greater AUC0–t (517.9 h·ng/mL) than PCBG (137.6 h·ng/mL) [1] [3]. The absolute bioavailability of PCBG after oral dosing is remarkably low (0.95%), indicating extensive first-pass metabolism [2] [3]. Key pharmacokinetic parameters include:
Table 1: Key Pharmacokinetic Parameters of PCBG and PCB in Rats
Parameter | Oral PCBG | Oral PCB | IV PCBG | IV PCB |
---|---|---|---|---|
Cmax (ng/mL) | 109.0 | 234.4 | 3,980* | 620* |
Tmax (h) | 0.15–0.23 | 0.15–0.23 | 0.08* | 0.25* |
AUC0–t (h·ng/mL) | 137.6 | 517.9 | 2,815.8 | 686.1 |
t1/2 (h) | 2.5 | 3.1 | 5.0 | 2.1 |
Values estimated from concentration-time curves [1] [3].
The rapid Tmax (~0.2 hours) after oral dosing suggests efficient intestinal absorption. However, PCBG’s short plasma half-life (2.5 hours) implies quick elimination or conversion to PCB [3].
Gastrointestinal enzymes and microbiota drive the hydrolysis of PCBG to PCB prior to systemic absorption. In vitro studies incubating PCBG with rat gastrointestinal contents demonstrate rapid degradation to PCB, with a half-life (t1/2) of <1 hour. This contrasts with slower conversion in liver microsomes (t1/2 = 4.2 hours) and plasma (t1/2 >8 hours) [1] [3]. The liberation mechanism involves:
Table 2: Biotransformation Half-Lives (t1/2) of PCBG Across Rat Tissues
Incubation System | t1/2 (h) | Primary Metabolite |
---|---|---|
Gastrointestinal Contents | <1.0 | PCB |
Liver Microsomes | 4.2 | PCB |
Hepatocytes | 5.8 | PCB |
Plasma | >8.0 | Minimal conversion |
Data derived from in vitro incubation experiments [1] [3].
PCBG and PCB exhibit distinct tissue distribution profiles. After oral administration, PCB dominates systemic circulation due to gastrointestinal biotransformation. However, IV-administered PCBG shows broader organ distribution, with significant concentrations detected in:
Excretion studies identify 111 metabolites of PCBG in rats, including hydroxylated, sulfated, and glucuronidated derivatives of PCB. These are primarily eliminated via:
Table 3: Tissue-Specific Distribution of PCBG and Metabolites
Tissue/Biofluid | Major Compounds Detected | Notes |
---|---|---|
Plasma | PCB (oral); PCBG (IV) | PCB AUC 4× > PCBG after oral dosing |
Liver | PCBG, PCB, hydroxylated metabolites | Hepatic retention via OATP transporters |
Brain | PCB | Blood-brain barrier penetration |
Urine | PCB-glucuronide, PCB-sulfate | 57 metabolites identified |
Feces | Unmetabolized PCBG, PCB-aglycone | Reflects incomplete absorption |
Data synthesized from in vivo rat studies [1] [4].
The enterohepatic recirculation of PCB metabolites prolongs its detectable plasma levels beyond 24 hours post-administration. This recycling involves hepatic conjugation (glucuronidation/sulfation), biliary excretion, and subsequent intestinal deconjugation by microbiota [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7